![molecular formula CH2Cl3F3SiSn B14494692 Trifluoro[(trichlorostannyl)methyl]silane CAS No. 64487-28-1](/img/structure/B14494692.png)
Trifluoro[(trichlorostannyl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro[(trichlorostannyl)methyl]silane is an organosilicon compound that features a trifluoromethyl group attached to a silicon atom, which is further bonded to a trichlorostannylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro[(trichlorostannyl)methyl]silane typically involves the reaction of trifluoromethylsilane with trichlorostannylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoro[(trichlorostannyl)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different organosilicon and organotin derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new silicon-oxygen or tin-oxygen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various organosilicon and organotin compounds, which can be further utilized in organic synthesis and materials science applications.
Applications De Recherche Scientifique
Trifluoro[(trichlorostannyl)methyl]silane has several scientific research applications:
Biology: The compound is studied for its potential use in the development of new bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its applications in drug discovery and development, particularly in the synthesis of fluorinated drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trifluoro[(trichlorostannyl)methyl]silane involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon and tin atoms play a crucial role in the compound’s reactivity, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyltrimethylsilane: Another organosilicon compound with a trifluoromethyl group, used in similar applications.
Methyltrichlorosilane: A related compound with a trichloromethyl group, used in the production of siloxane polymers.
Trifluoromethylsilane: A simpler compound with a trifluoromethyl group attached to silicon, used in organic synthesis.
Uniqueness
Trifluoro[(trichlorostannyl)methyl]silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds in specific applications.
Propriétés
Numéro CAS |
64487-28-1 |
|---|---|
Formule moléculaire |
CH2Cl3F3SiSn |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
trifluoro(trichlorostannylmethyl)silane |
InChI |
InChI=1S/CH2F3Si.3ClH.Sn/c1-5(2,3)4;;;;/h1H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
HMWLPYQAIULLQS-UHFFFAOYSA-K |
SMILES canonique |
C([Si](F)(F)F)[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


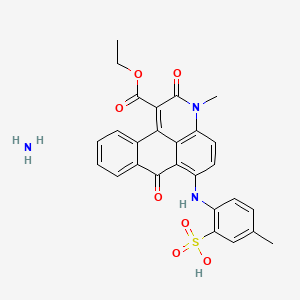
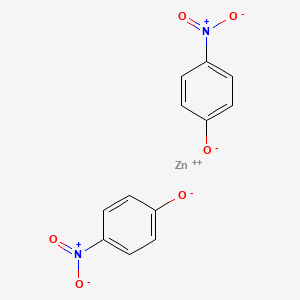
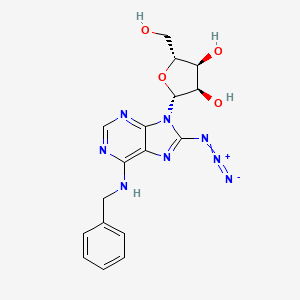
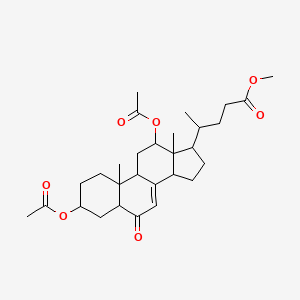

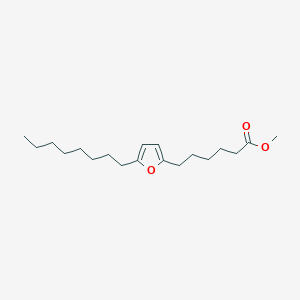
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
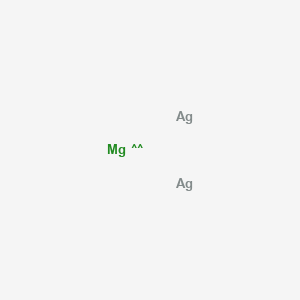

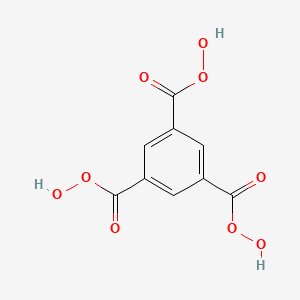
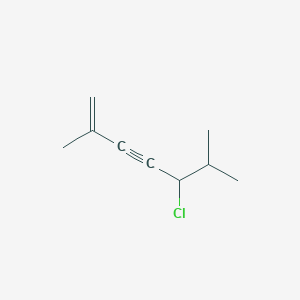
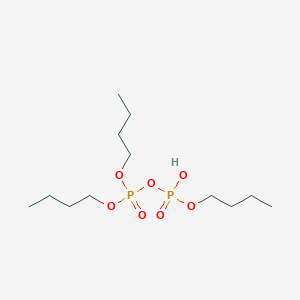
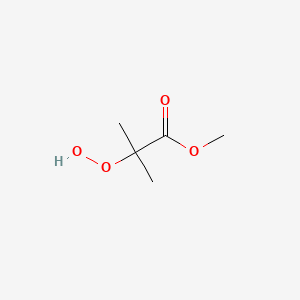
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
